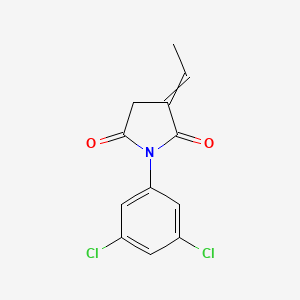
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane is a complex organophosphorus compound. This compound is characterized by the presence of cyano, oxo, and phosphonia groups, along with silicon atoms in its structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups such as cyano and oxo groups. Common reagents used in the synthesis include organophosphorus compounds, silicon-based reagents, and cyanide sources. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The cyano and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus and silicon.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactivity and stability.
Wirkmechanismus
The mechanism by which 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and oxo groups play a crucial role in binding to active sites, while the phosphonia and silicon atoms contribute to the compound’s overall stability and reactivity. Pathways involved may include phosphorylation and redox reactions, which are essential in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane: shares similarities with other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its combination of cyano, oxo, phosphonia, and silicon groups within a single molecule. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63139-10-6 |
|---|---|
Molekularformel |
C9H21NO2PSi2+ |
Molekulargewicht |
262.41 g/mol |
IUPAC-Name |
(2-cyano-2-trimethylsilylethyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C9H21NO2PSi2/c1-14(2,3)9(7-10)8-13(11)12-15(4,5)6/h9H,8H2,1-6H3/q+1 |
InChI-Schlüssel |
PULLETFSCLLMQA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C[P+](=O)O[Si](C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)


